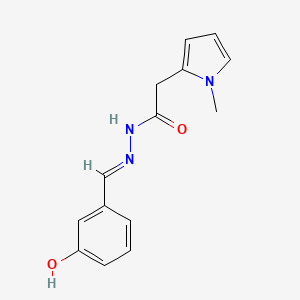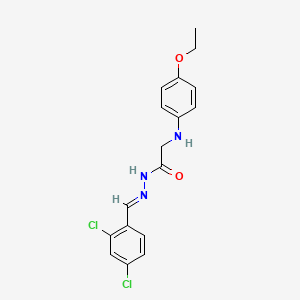![molecular formula C23H28N2O8S2 B11979757 4-[[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonyl](methyl)amino]butanoic acid CAS No. 303059-39-4](/img/structure/B11979757.png)
4-[[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonyl](methyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonylamino]butanoic acid is a complex organic compound with a molecular formula of C23H26N2O9S2. This compound is known for its unique structure, which includes a fluorenyl group and multiple sulfonyl and carboxypropyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonylamino]butanoic acid involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonylamino]butanoic acid is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonylamino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonylamino]butanoic acid can be compared with other similar compounds, such as:
- 4-(((7-((3-Carboxypropoxy)sulfonyl)-9H-fluoren-2-yl)sulfonyl)oxy)butanoic acid
- 2-(((7-((1-Carboxypropyl)amino)sulfonyl)-9H-fluoren-2-yl)sulfonyl)amino)butanoic acid
- 4-(((7-((4-Carboxyanilino)sulfonyl)-9H-fluoren-2-yl)sulfonyl)amino)benzoic acid
These compounds share similar structural features but differ in their functional groups and specific applications. The unique combination of sulfonyl and carboxypropyl groups in 4-[(7-{[(3-Carboxypropyl)(methyl)amino]sulfonyl}-9H-fluoren-2-YL)sulfonylamino]butanoic acid gives it distinct chemical properties and makes it suitable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
303059-39-4 |
|---|---|
Molekularformel |
C23H28N2O8S2 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
4-[[7-[3-carboxypropyl(methyl)sulfamoyl]-9H-fluoren-2-yl]sulfonyl-methylamino]butanoic acid |
InChI |
InChI=1S/C23H28N2O8S2/c1-24(11-3-5-22(26)27)34(30,31)18-7-9-20-16(14-18)13-17-15-19(8-10-21(17)20)35(32,33)25(2)12-4-6-23(28)29/h7-10,14-15H,3-6,11-13H2,1-2H3,(H,26,27)(H,28,29) |
InChI-Schlüssel |
OVLVWTBOQLHECZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)N(C)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 7-(4-bromobenzoyl)-3-(4-bromophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979674.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11979676.png)

![N'-[(E)-9-Anthrylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11979688.png)
![4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B11979691.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979704.png)


![4-fluorobenzaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11979713.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979731.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979746.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11979749.png)
